molecular formula C18H21N3O5S B3225842 N-(3-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide CAS No. 1251557-18-2

N-(3-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B3225842
CAS No.: 1251557-18-2
M. Wt: 391.4 g/mol
InChI Key: IKGGIKIBSLFNHA-UHFFFAOYSA-N
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Description

This compound features a 1,2-dihydropyridin-1-yl core substituted with a pyrrolidine-1-sulfonyl group at position 5 and an acetamide linker connected to a 3-methoxyphenyl moiety.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-26-15-6-4-5-14(11-15)19-17(22)13-20-12-16(7-8-18(20)23)27(24,25)21-9-2-3-10-21/h4-8,11-12H,2-3,9-10,13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGGIKIBSLFNHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide likely involves multiple steps, including the formation of the pyrrolidine sulfonyl group, the dihydropyridinone ring, and the final coupling with the methoxyphenyl group. Typical reaction conditions might include:

    Formation of the pyrrolidine sulfonyl group: This could involve the reaction of pyrrolidine with a sulfonyl chloride in the presence of a base.

    Formation of the dihydropyridinone ring: This might be achieved through a cyclization reaction involving appropriate precursors.

    Coupling with the methoxyphenyl group: This step could involve a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group could be oxidized to a hydroxyl group or further to a carbonyl group.

    Reduction: The oxo group in the dihydropyridinone ring could be reduced to a hydroxyl group.

    Substitution: The methoxy group could be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions might include:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a phenol or a quinone, while reduction of the oxo group could yield a hydroxylated dihydropyridinone.

Scientific Research Applications

N-(3-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide could have a variety of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development, particularly if it exhibits biological activity.

    Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide would depend on its specific biological activity. Potential molecular targets could include enzymes, receptors, or other proteins. The pathways involved might include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids.

Comparison with Similar Compounds

Structural Analogues from Acetamide Derivatives ()

Compounds such as 2-Cyano-N-[1-(4-methoxy-phenyl)ethyl]-acetamide (3f) and 2-Cyano-N-(3,5-dimethoxy-benzyl)-acetamide (3h) share the acetamide backbone but differ in substituents. Key comparisons include:

  • Positional Isomerism: The target compound’s 3-methoxyphenyl group (vs.
  • Functional Groups: The pyrrolidine-sulfonyl group in the target compound replaces the cyano group in derivatives. Sulfonamides are more polar and acidic than nitriles, which could enhance hydrogen bonding with biological targets .

Complex Amides with Stereochemical Diversity ()

Compounds m , n , and o in feature multi-ring systems and stereochemical complexity (e.g., (2S,4S,5S) configurations). Comparisons include:

  • Stereochemical Impact : The target compound lacks chiral centers, whereas stereochemistry in compounds is critical for bioactivity. This suggests conformational rigidity in the target compound may simplify synthesis but limit selectivity .

Sulfur-Containing Heterocycles ()

N-(2-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide (499102-12-4) contains a sulfanyl (-S-) group, contrasting with the sulfonyl (-SO₂-) group in the target compound.

  • Electron Effects : Sulfonyl groups are stronger electron-withdrawing groups than sulfanyl, which may increase acidity and enhance binding to positively charged residues in enzymes .

Table 2: Functional Group Impact on Physicochemical Properties

Compound Sulfur Group Polarity (LogP Estimate) Metabolic Stability
Target Compound -SO₂- Lower (more hydrophilic) High
499102-12-4 -S- Higher (more lipophilic) Moderate

Biological Activity

N-(3-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic compound characterized by a complex molecular structure that includes a methoxyphenyl group, a pyrrolidine sulfonyl moiety, and a dihydropyridine derivative. This compound has garnered interest due to its potential biological activities, particularly in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈N₄O₄S, with an approximate molecular weight of 425.9 g/mol. The unique combination of functional groups within its structure suggests that it may interact with various biological targets, potentially leading to enzyme inhibition or receptor binding.

Compound Name Molecular Formula Molecular Weight (g/mol)
This compoundC₁₈H₁₈N₄O₄S425.9

Anticancer Activity

Recent studies have indicated that compounds similar in structure to this compound may exhibit significant anticancer properties. For instance, derivatives of pyrrolidine have been shown to possess potent anticancer activity against various cancer cell lines, including A549 human lung adenocarcinoma cells. In vitro assays demonstrated that certain structural modifications could enhance cytotoxic effects while minimizing toxicity to non-cancerous cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research into related pyrrolidine derivatives has revealed their effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The incorporation of the pyrrolidine sulfonamide moiety is believed to play a critical role in this activity .

While specific mechanisms of action for this compound have not been explicitly detailed in the literature, compounds with similar structures often interact with cellular enzymes or receptors involved in key metabolic pathways. This interaction can lead to inhibition of cancer cell proliferation or disruption of bacterial cell wall synthesis.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Anticancer Studies : In one study, various 5-oxopyrrolidine derivatives were tested for their anticancer properties against A549 cells. The results indicated that certain compounds exhibited significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial activity of pyrrolidine derivatives against resistant bacterial strains. The findings highlighted the potential for these compounds to serve as templates for developing new antimicrobial agents targeting resistant pathogens .

Q & A

Basic: What synthetic strategies are recommended for constructing the dihydropyridinone core in this compound?

Methodological Answer:
The dihydropyridinone core can be synthesized via cyclocondensation of β-keto esters with urea derivatives under acidic conditions. Key steps include:

  • Cyclization : Use ethanol/piperidine at 0–5°C to promote ring formation while minimizing side reactions .
  • Sulfonylation : Introduce the pyrrolidine-sulfonyl group using sulfonyl chlorides in anhydrous dichloromethane with a base (e.g., triethylamine) to neutralize HCl byproducts .
  • Acetamide Coupling : Employ carbodiimide coupling agents (e.g., EDCI/HOBt) to attach the N-(3-methoxyphenyl)acetamide moiety, ensuring optimal pH (6.5–7.5) and inert atmosphere to prevent hydrolysis .

Advanced: How can structural contradictions between computational predictions and experimental data (e.g., NMR) be resolved?

Methodological Answer:
Discrepancies often arise from dynamic molecular conformations or solvent effects. To resolve these:

  • 2D NMR (HSQC, HMBC) : Confirm through-space and through-bond correlations, especially for ambiguous proton environments near the pyrrolidine-sulfonyl group .
  • X-ray Crystallography : Use SHELX-97 for high-resolution structure determination. Refinement with SHELXL accounts for disorder in flexible moieties (e.g., pyrrolidine ring) .
  • DFT Calculations : Compare experimental NMR shifts with B3LYP/6-31G(d)-predicted values in solvent models (e.g., PCM for DMSO) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., ESI-TOF) with <2 ppm error .
  • FT-IR : Identify key functional groups (e.g., C=O at ~1680 cm⁻¹ for the acetamide, S=O at ~1150 cm⁻¹) .
  • ¹H/¹³C NMR : Assign methoxy (δ 3.7–3.9 ppm) and dihydropyridinone protons (δ 5.8–6.2 ppm) using DEPT and COSY .

Advanced: How can researchers optimize reaction yields when introducing the pyrrolidine-sulfonyl group?

Methodological Answer:

  • Temperature Control : Maintain –10°C during sulfonylation to reduce side reactions (e.g., over-sulfonylation) .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the sulfonyl chloride .
  • Workup Optimization : Use aqueous NaHCO₃ to quench excess reagent, followed by column chromatography (silica gel, 5% MeOH/DCM) to isolate the product .

Basic: What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves and goggles due to potential irritancy of sulfonamide groups .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., triethylamine) .
  • Waste Disposal : Neutralize acidic/byproduct streams with bicarbonate before disposal .

Advanced: How can in vitro biological activity be systematically evaluated?

Methodological Answer:

  • Target Selection : Prioritize kinases or GPCRs based on structural similarity to pyrazolo-pyrimidine derivatives .
  • Assay Design :
    • Enzyme Inhibition : Use fluorescence polarization assays with ATP analogs for kinase targets .
    • Cytotoxicity : Screen against HEK-293 and HepG2 cell lines with MTT assays (72-hour exposure) .
  • ADMET Profiling : Perform hepatic microsomal stability tests (e.g., human CYP3A4) and Caco-2 permeability assays .

Basic: What analytical methods ensure purity and stability during storage?

Methodological Answer:

  • HPLC-PDA : Use a C18 column (ACN/0.1% TFA gradient) to monitor degradation (e.g., hydrolysis of the sulfonyl group) .
  • Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks; track purity changes monthly .
  • Lyophilization : For long-term storage, lyophilize in amber vials under argon to prevent photodegradation .

Advanced: How can computational modeling predict potential off-target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to screen against the PDB database (e.g., homology models for unexplored targets) .
  • Pharmacophore Mapping : Align with known inhibitors (e.g., pyrimidine-based kinase inhibitors) to identify critical H-bond acceptors (e.g., sulfonyl oxygen) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability of the dihydropyridinone core .

Basic: What are common synthetic byproducts, and how are they identified?

Methodological Answer:

  • Over-Sulfonylation : Detect via HRMS as +78 Da (second sulfonyl group) .
  • Acetamide Hydrolysis : Monitor for free amine (δ 1.5–2.5 ppm in ¹H NMR) .
  • Purification : Use preparative TLC (ethyl acetate/hexane, 1:1) to isolate byproducts for structural confirmation .

Advanced: What strategies resolve low reproducibility in biological assays?

Methodological Answer:

  • Batch Consistency : Standardize synthetic protocols (e.g., strict temperature control during cyclization) .
  • Assay Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and solvent controls (DMSO ≤0.1%) .
  • Data Normalization : Use Z’-factor analysis to validate assay robustness across replicates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

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